molecular formula C8H8Cl2N2S B1425188 (4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride CAS No. 1187830-62-1

(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride

Cat. No.: B1425188
CAS No.: 1187830-62-1
M. Wt: 235.13 g/mol
InChI Key: YHZXBFUTRHKDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8Cl2N2S. It is known for its unique structure, which includes a thienopyridine ring system substituted with a chlorine atom and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as lysyl oxidase-like 2 (LOXL2), by binding to the active site and preventing substrate access. This inhibition can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride is unique due to its thienopyridine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

(4-chlorothieno[3,2-c]pyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S.ClH/c9-8-6-3-5(4-10)12-7(6)1-2-11-8;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZXBFUTRHKDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC(=C2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718813
Record name 1-(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-62-1
Record name Thieno[3,2-c]pyridine-2-methanamine, 4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride
Reactant of Route 3
(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride
Reactant of Route 4
(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride
Reactant of Route 5
(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.